REACTION_CXSMILES
|
O[CH:2]([CH2:10][CH3:11])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[NH3:12].[H][H]>>[CH3:9][C:5]1([CH3:8])[CH2:6][NH:12][CH:2]([CH2:10][CH3:11])[CH2:3][NH:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC(CO)(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Ni Cu Cr
|
Quantity
|
150 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 215° C. and 2200 psig, the products were collected
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled at atmospheric pressure (b.p. 192° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)CC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |